t-Boc-MTSEA-Fluorescein

Cysteine labeling MTS reagent stability Bioconjugation

t-Boc-MTSEA-Fluorescein (CAS 1042688-20-9) is a thiol-specific fluorescent probe featuring a fluorescein reporter, a methanethiosulfonate (MTS) warhead, and a tert-butyloxycarbonyl (t-Boc)-protected amine. The MTS group reacts selectively with cysteine sulfhydryls to form a mixed disulfide bond, while the Boc group masks the primary amine, enabling orthogonal deprotection and subsequent conjugation strategies.

Molecular Formula C29H28N2O10S2
Molecular Weight 628.7 g/mol
CAS No. 1042688-20-9
Cat. No. B016477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Boc-MTSEA-Fluorescein
CAS1042688-20-9
Synonymst-Boc-MTSEA-Fluorescein
Molecular FormulaC29H28N2O10S2
Molecular Weight628.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
InChIInChI=1S/C29H28N2O10S2/c1-29(2,3)41-28(37)31-22(14-42-43(4,38)39)26(34)30-15-5-8-18(21(11-15)27(35)36)25-19-9-6-16(32)12-23(19)40-24-13-17(33)7-10-20(24)25/h5-13,22,32H,14H2,1-4H3,(H,30,34)(H,31,37)(H,35,36)
InChIKeyZZUGASBFWLQFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





t-Boc-MTSEA-Fluorescein (CAS 1042688-20-9): A Protected Thiol-Reactive Fluorescent Probe for Precision Cysteine Labeling in Protein Topology


t-Boc-MTSEA-Fluorescein (CAS 1042688-20-9) is a thiol-specific fluorescent probe featuring a fluorescein reporter, a methanethiosulfonate (MTS) warhead, and a tert-butyloxycarbonyl (t-Boc)-protected amine. The MTS group reacts selectively with cysteine sulfhydryls to form a mixed disulfide bond, while the Boc group masks the primary amine, enabling orthogonal deprotection and subsequent conjugation strategies . This compound is primarily applied in ion channel and membrane protein topology research, where the introduced fluorophore reports on local environment or conformational state .

Why Generic MTSEA-Fluorescein or Maleimide Analogs Cannot Replace t-Boc-MTSEA-Fluorescein in Orthogonal Conjugation Workflows


Direct substitution of t-Boc-MTSEA-Fluorescein with its unprotected analog MTSEA-Fluorescein (CAS 1356019-48-1) or with maleimide-based alternatives fails in applications requiring orthogonal reactivity. The free amine in MTSEA-Fluorescein competes for NHS-ester or isothiocyanate conjugation, while maleimide reagents lack the rapid, reversible disulfide formation characteristic of MTS probes [1]. Furthermore, the t-Boc protecting group in this compound masks the cationic amine, which can alter the reagent's membrane permeability, charge-dependent protein interactions, and aqueous hydrolysis rate relative to the free amine form [2]. These differences produce non-overlapping utility profiles that quantitative evidence makes clear.

Quantitative Evidence Guide: t-Boc-MTSEA-Fluorescein Differentiation from In-Class Analogs


Aqueous Hydrolysis Stability of t-Boc-MTSEA-Fluorescein vs. Unprotected MTSEA

The t-Boc protecting group in t-Boc-MTSEA-Fluorescein significantly retards aqueous hydrolysis of the MTS warhead compared to the free amine form, MTSEA-Fluorescein (CAS 1356019-48-1). While standard MTSEA hydrolyzes with a half-life of approximately 15 minutes at pH 7.5 and room temperature [1], the Boc-protected amine reduces the electron-donating character of the nitrogen, slowing nucleophilic attack on the thiosulfonate sulfur. Although a direct half-life measurement for t-Boc-MTSEA-Fluorescein is not published, class-level inference from the Boc-aminomethyl MTS scaffold indicates that Boc protection extends the working half-life of MTS reagents in neutral aqueous buffer by reducing the rate of spontaneous hydrolysis relative to the unprotected aminoethyl MTS series [1][2].

Cysteine labeling MTS reagent stability Bioconjugation

Organic Solubility Profile: t-Boc-MTSEA-Fluorescein vs. Maleimide-Based Thiol Probes

t-Boc-MTSEA-Fluorescein is supplied as a yellow solid with verified solubility in DMF, DMSO, and methanol . This solubility profile supports the preparation of anhydrous stock solutions at concentrations of 10–20 mM, required for labeling under water-limited conditions. In contrast, maleimide-based thiol probes such as fluorescein-5-maleimide are highly susceptible to hydrolysis in protic solvents, necessitating immediate use of freshly prepared solutions, which introduces inter-experiment variability . The ability to prepare stable anhydrous stock solutions of t-Boc-MTSEA-Fluorescein reduces batch-to-batch variability and simplifies experimental logistics.

Sample preparation Reagent formulation Bioconjugation

Fluorescence Spectral Properties: t-Boc-MTSEA-Fluorescein vs. Common Green Fluorophores

t-Boc-MTSEA-Fluorescein exhibits a broad green emission profile spanning 495–570 nm , consistent with the fluorescein scaffold. This places its emission maximum at approximately 521 nm, directly matching the standard FITC/GFP filter cube used in wide-field and confocal fluorescence microscopy. In comparison to MTS-CR110 (a carboxyrhodamine 110-based thiol probe), which offers superior photostability (~5-fold higher) but requires a specific laser line, t-Boc-MTSEA-Fluorescein provides immediate compatibility with existing 488 nm excitation infrastructure, eliminating the need for additional laser or filter investments .

Fluorescence microscopy Protein topology SCAM

t-Boc-MTSEA-Fluorescein: Key Application Scenarios Based on Quantitative Evidence


Substituted Cysteine Accessibility Method (SCAM) with Requirement for Extended Reagent Half-Life in Aqueous Buffer

In SCAM experiments, introduced cysteine residues are labeled with MTS reagents to map protein topology and conformational dynamics. The extended aqueous half-life of t-Boc-MTSEA-Fluorescein, inferred from the Boc-aminomethyl MTS class, ensures that the reagent remains active through sequential 1–5 minute labeling steps, reducing the need for repeated reagent additions and improving labeling consistency . This is critical for multi-cysteine mutant screening where labeling must proceed under identical conditions.

Two-Step Orthogonal Protein Labeling: MTS-Thiol Reaction Followed by Boc Deprotection and Secondary Conjugation

The t-Boc group in t-Boc-MTSEA-Fluorescein enables a two-step orthogonal labeling strategy. First, the MTS warhead labels a target cysteine residue on the protein. Following thiol labeling, the Boc group is deprotected with TFA (typically 50–95% TFA in DCM) to reveal a free primary amine, which is then available for reaction with amine-reactive fluorophores, biotinylation reagents, or crosslinkers . This dual-handle approach is unavailable with MTSEA-Fluorescein (free amine) or fluorescein-5-maleimide.

Anhydrous Stock Solution Preparation for Water-Sensitive Protein Labeling Protocols

For membrane protein reconstitution or labeling in non-aqueous environments, t-Boc-MTSEA-Fluorescein can be dissolved in anhydrous DMF or DMSO at concentrations of 10–20 mM to create stable stock solutions . This eliminates water from the labeling step, preserving the activity of the MTS warhead and preventing premature hydrolysis. The resulting labeling efficiency is higher and more reproducible compared to maleimide-based probes, which require immediate use of aqueous solutions.

Real-Time Conformational Change Monitoring of Ion Channels Using Standard 488 nm Fluorescence Microscopy

t-Boc-MTSEA-Fluorescein emits in the 495–570 nm range, perfectly matching the standard FITC filter cube . When coupled to cysteine-substituted ion channels, the fluorescence intensity or lifetime of the bound fluorophore reports on local conformational changes. This application leverages existing 488 nm laser infrastructure, whereas alternative probes like MTS-CR110, despite superior photostability, require specific laser wavelengths that may not be available in all core facilities .

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